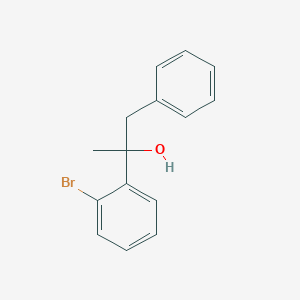
2-(2-Bromophenyl)-1-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-1-phenylpropan-2-ol is an organic compound with a molecular formula of C15H15BrO. This compound features a bromine atom attached to a phenyl ring, which is further connected to a propanol group. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-phenylpropan-2-ol typically involves the bromination of 2-phenylpropan-2-ol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: 2-phenylpropan-2-one or 2-phenylpropanoic acid.
Reduction: 2-phenylpropan-2-ol.
Substitution: 2-(2-Hydroxyphenyl)-1-phenylpropan-2-ol or 2-(2-Cyanophenyl)-1-phenylpropan-2-ol.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-1-phenylpropan-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-1-phenylpropan-2-ol involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is crucial in its role as an intermediate in various chemical syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromophenyl)propanenitrile: Similar structure but with a nitrile group instead of a hydroxyl group.
(2-Bromophenyl)diphenylphosphine: Contains a phosphine group instead of a hydroxyl group.
Uniqueness
2-(2-Bromophenyl)-1-phenylpropan-2-ol is unique due to its hydroxyl group, which imparts different chemical properties compared to its analogs. The presence of the hydroxyl group allows for hydrogen bonding and increases the compound’s solubility in polar solvents.
Propriétés
Formule moléculaire |
C15H15BrO |
|---|---|
Poids moléculaire |
291.18 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C15H15BrO/c1-15(17,11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16/h2-10,17H,11H2,1H3 |
Clé InChI |
YUMPEHZMZDNUNV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
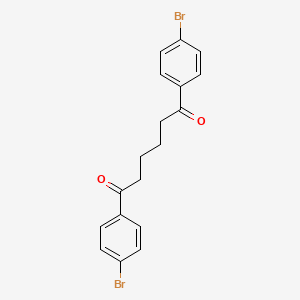
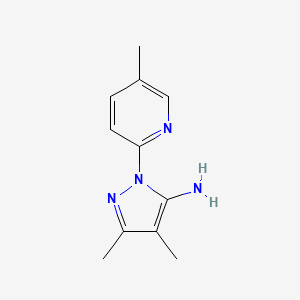
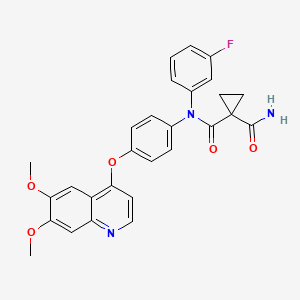
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)
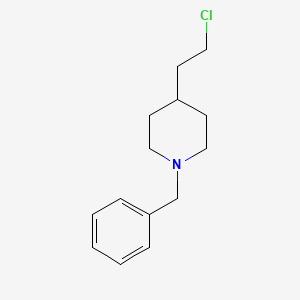
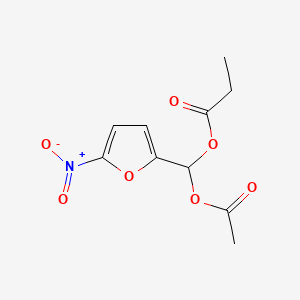
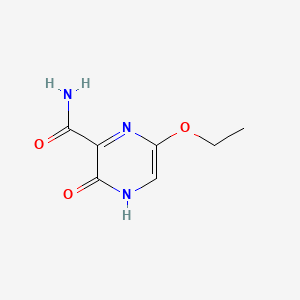
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)

![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)

![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
